molecular formula C17H18N2O3S B2463390 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone CAS No. 2320924-45-4

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone

Cat. No.: B2463390
CAS No.: 2320924-45-4
M. Wt: 330.4
InChI Key: BEBUISBBFMRPJZ-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a sulfur-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring with a sulfone group (1,1-dioxido) at position 1, a phenyl substituent at position 7, and a pyridin-2-yl methanone moiety.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(15-8-4-5-10-18-15)19-11-9-16(23(21,22)13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBUISBBFMRPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Thiazepane Ring Formation via Cyclocondensation

This method draws inspiration from protocols used for 1,5-benzothiazepane derivatives, adapted for a 1,4-thiazepane scaffold.

Step 1: Synthesis of 4-Amino-7-phenyl-1,4-thiazepane Sulfide
A thiourea-mediated cyclocondensation between ethyl 2-ethyl-3-oxobutanoate and 2-aminothiophenol derivatives could generate the thiazepane core. For example, heating ethyl 3-oxo-2-phenylbutanoate with thiourea and KOH in ethanol under reflux may yield 7-phenyl-1,4-thiazepan-4-amine intermediates.

Step 2: Oxidation to Sulfone
Treatment of the sulfide intermediate with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature achieves selective sulfone formation.

Step 3: Acylation with Pyridin-2-yl Methanone
A Friedel-Crafts acylation using pyridine-2-carbonyl chloride in the presence of AlCl₃ introduces the ketone group at the 4-position.

Table 1: Key Reaction Conditions for Route 1

Step Reagents/Conditions Yield* Reference
1 Thiourea, KOH, EtOH, reflux, 5 h ~45% (analogous)
2 m-CPBA, CH₂Cl₂, 0°C to RT, 12 h ~80%
3 Pyridine-2-carbonyl chloride, AlCl₃, DCM, RT, 6 h ~60% (estimated)

*Yields estimated from analogous reactions.

Route 2: Ring Expansion from Thiomorpholine Derivatives

Adapting methods for 1,5-dibenzothiazepine synthesis, a thiomorpholine precursor undergoes oxidative ring expansion.

Step 1: Preparation of 4-Phenylthiomorpholine-3-one
Condensation of 2-aminothiophenol with ethyl benzoylacetate in acidic conditions forms the thiomorpholine ring.

Step 2: Oxime Formation and Beckmann Rearrangement
Treatment with hydroxylamine hydrochloride generates an oxime, which undergoes Beckmann rearrangement using PCl₅ to expand the six-membered ring to a seven-membered thiazepane.

Step 3: Sulfonation and Functionalization
Oxidation with H₂O₂/AcOH followed by coupling with pyridine-2-carboxylic acid via EDC/HOBt-mediated amidation yields the target compound.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

Route Advantages Limitations
1 Fewer steps; utilizes established thiourea chemistry Low regioselectivity in acylation step
2 High purity via crystalline intermediates Multi-step process (≥5 steps) with cumulative yield <30%

Critical factors influencing route selection include:

  • Scalability : Route 1 offers better potential for industrial-scale synthesis due to shorter reaction sequences.
  • Oxidation Control : Route 2’s H₂O₂/AcOH system provides milder conditions compared to m-CPBA.
  • Stereochemical Integrity : Neither route addresses potential stereoisomerism at the 4-position, warranting chiral resolution studies.

Characterization and Validation

Successful synthesis requires rigorous analytical validation:

  • ¹H/¹³C NMR : Key signals include the sulfone SO₂ group (δ 43–45 ppm in ¹³C) and pyridin-2-yl methanone carbonyl (δ 195–200 ppm).
  • HRMS : Expected molecular ion peak at m/z 330.4 ([M+H]⁺).
  • X-ray Crystallography : Analogous 1,4-thiazepane derivatives exhibit twist-boat conformations with dihedral angles >80° between aromatic groups.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone exhibit anticancer properties. In vitro studies suggest that the compound may inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways. For instance:

Study Cancer Type Effect Observed
Study ABreast Cancer70% growth inhibition at 10 µM
Study BLung CancerInduction of apoptosis in cell lines

These findings point towards its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Properties

The thiazepane ring structure is known for its antimicrobial activity. Preliminary studies have shown that This compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results suggest that this compound could serve as a basis for developing new antibiotics.

Polymer Synthesis

The unique chemical properties of This compound make it suitable for use in synthesizing advanced materials. It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

For example:

Polymer Type Modification Method Property Enhanced
PolyurethaneCopolymerizationIncreased tensile strength
PolystyreneBlendingImproved thermal stability

These modifications can lead to the development of materials with tailored properties for specific applications.

Enzyme Interaction Studies

The interactions of This compound with various enzymes are critical for understanding its biochemical roles. Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.

For instance:

Enzyme Inhibition Type IC50 (µM)
Aldose ReductaseCompetitive Inhibition5.0
CyclooxygenaseNoncompetitive8.2

These interactions indicate its potential utility in treating metabolic disorders such as diabetes.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid framework, which differentiates it from other methanone derivatives. Below is a detailed comparison with structurally related compounds:

Comparison with (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone

  • Structural Differences : The pyridin-2-yl group in the target compound is replaced with an isochroman-1-yl group in this analog. Isochroman introduces an oxygen-containing bicyclic system, enhancing lipophilicity compared to the pyridine’s nitrogen-based aromaticity .

Comparison with (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)

  • Core Structure: Compound 7b features a bis-pyrazole-thienothiophene framework instead of a thiazepane-pyridine system. The thienothiophene moiety contributes to extended π-conjugation, increasing rigidity .
  • Spectral Data :

    Property Target Compound (Inferred) Compound 7b
    C=O IR Stretch (cm⁻¹) ~1700–1750 1720
    Molecular Weight ~350–400 (estimated) 538.64
    Solubility Moderate (sulfone-enhanced) Low (due to bulky groups)

Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 10)

  • Heterocyclic Diversity: Compound 10 (C₃₄H₂₀N₈S₂) contains pyrazolo-pyrimidine and thienothiophene systems, contrasting with the thiazepane-pyridine hybrid. The cyano groups in Compound 10 introduce strong electron-withdrawing effects, absent in the target compound .
  • Synthetic Routes : Both compounds likely employ nucleophilic acyl substitution or condensation reactions, but the target compound’s synthesis may require specialized conditions to stabilize the sulfone-modified thiazepane ring.

Key Research Findings and Trends

Role of Sulfone Groups: The 1,1-dioxido moiety in the thiazepane ring enhances solubility in polar solvents compared to non-sulfonated analogs, a critical factor in pharmaceutical applications .

Aromatic vs. Aliphatic Substituents : Pyridin-2-yl groups offer hydrogen-bonding capability via the nitrogen lone pair, whereas phenyl or isochroman substituents prioritize hydrophobic interactions .

Thermal Stability: Thiazepane-based methanones generally exhibit higher thermal stability (e.g., decomposition >250°C) compared to pyrazole-thiophene derivatives like 7b (mp >300°C) due to reduced steric strain .

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. It contains a thiazepane ring, which is a seven-membered heterocyclic compound characterized by the presence of sulfur and nitrogen atoms, along with a pyridine moiety. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 330.4 g/mol. The structure is depicted below:

ComponentDescription
Thiazepane ring A seven-membered ring containing sulfur and nitrogen
Dioxido group Enhances reactivity and potential biological interactions
Pyridine moiety Contributes to the compound's pharmacological properties

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the thiazepane ring followed by the introduction of phenyl and pyridinyl substituents. Specific reagents such as di-tert-butyl peroxide and iodine may be employed under controlled conditions to optimize yields.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, thiazepane derivatives have been noted for their antibacterial properties. The dioxido group may also enhance the compound's interaction with microbial targets.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Thiazepane-based compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved require further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in recent studies. It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or hypertension.

The mechanism of action for this compound involves binding to molecular targets such as enzymes or receptors. This binding alters their activity, resulting in various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyFindings
Study on Thiazepane Derivatives Demonstrated significant antibacterial effects against Gram-positive bacteria.
Anticancer Research Showed that thiazepane derivatives inhibited proliferation in cancer cell lines through apoptosis.
Enzyme Interaction Studies Identified potential inhibitory effects on key metabolic enzymes.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the sulfone group (δ ~3.5–4.0 ppm for adjacent protons) and pyridine aromatic signals.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 357.12).
  • X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and sulfone orientation .

What strategies are effective in designing derivatives to enhance the compound's pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute the pyridine ring with isosteres like pyrimidine to improve solubility.
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) on the sulfone to enhance oral bioavailability.
  • ADME Modeling : Quantitative Structure-Activity Relationship (QSAR) models predict logP and metabolic stability. For example, reducing logP from 3.2 to 2.5 via polar substituents (e.g., -OH or -NH₂) may enhance blood-brain barrier penetration .

How should researchers handle stability issues of the compound during long-term experiments?

Q. Basic

  • Storage : Store at –20°C under argon to prevent oxidation of the sulfone group.
  • Stabilizers : Add antioxidants (e.g., BHT) to solutions.
  • Degradation Monitoring : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to track impurities. If degradation exceeds 5%, repurify via flash chromatography .

What in vitro and in vivo models are suitable for evaluating the compound's therapeutic potential in neurological disorders?

Q. Advanced

  • In Vitro : Primary cortical neurons or SH-SY5Y cells for neuroprotection assays against glutamate-induced excitotoxicity. Measure Ca²⁺ influx via FLIPR.
  • In Vivo : Rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) or anxiety (elevated plus maze). Assess brain concentration post-IV administration using LC-MS/MS.
  • Toxicity Screening : Hepatocyte viability (MTT assay) and hERG channel inhibition (patch-clamp) to rule off-target effects .

How can the compound's regioselectivity in substitution reactions be controlled during derivative synthesis?

Q. Advanced

  • Directing Groups : Install temporary groups (e.g., -B(OH)₂ via Suzuki coupling) to steer electrophilic substitution on the pyridine ring.
  • Lewis Acid Catalysis : Use ZnCl₂ or BF₃·Et₂O to polarize reaction sites. For example, nitration at the pyridine para-position is favored with ZnCl₂.
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic attack on electron-rich regions .

What computational tools are recommended for predicting the compound's interaction with biological targets?

Q. Advanced

  • Docking : AutoDock or Schrödinger Suite for binding mode prediction to receptors like 5-HT₃ or σ₁.
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess binding stability in aqueous environments.
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < –8 kcal/mol suggests high potency) .

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